![molecular formula C9H10FNOS B13452354 [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one](/img/structure/B13452354.png)
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one is a chemical compound with the molecular formula C9H10FNOS and a molecular weight of 199.2452 g/mol . This compound is characterized by the presence of a cyclopropyl group, a 4-fluorophenyl group, and an imino-lambda6-sulfanyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one typically involves the reaction of cyclopropylamine with 4-fluorobenzaldehyde in the presence of a sulfur source. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Análisis De Reacciones Químicas
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparación Con Compuestos Similares
[Cyclopropyl(4-fluorophenyl)imino-lambda6-sulfanyl]one can be compared with similar compounds such as:
[(4-bromophenyl)(cyclopropyl)imino-lambda6-sulfanyl]one: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
[Cyclopropyl({4-[(4-{[(2R,3R)-3-hydroxybutan-2-yl]oxy}-5-(trifluoromethyl)pyrimidin-2-yl)amino]phenyl})imino-lambda6-sulfanyl]one: This compound has additional functional groups, making it more complex and potentially more versatile in its applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10FNOS |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
cyclopropyl-(4-fluorophenyl)-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H10FNOS/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9,11H,5-6H2 |
Clave InChI |
YAWMNIQLBQRICM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1S(=N)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



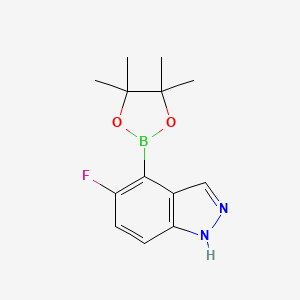
![1H,4H,5H-benzo[g]indole-3-carboxylic acid](/img/structure/B13452292.png)
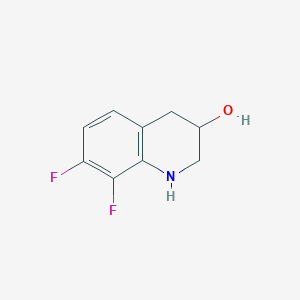
![4-(1,3-Benzodioxol-5-yl)-1,4,6,7-tetrahydro-1-methyl-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13452310.png)
![Potassium trifluoro({3-phenylbicyclo[1.1.1]pentan-1-yl})boranuide](/img/structure/B13452318.png)
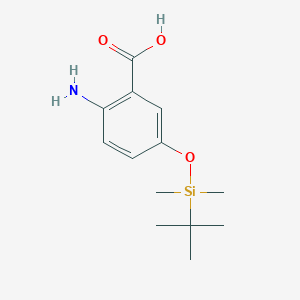
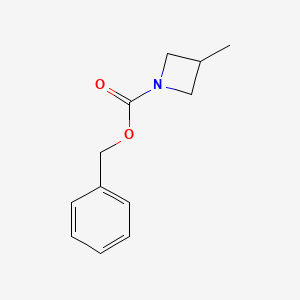
![methyl[(1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B13452351.png)
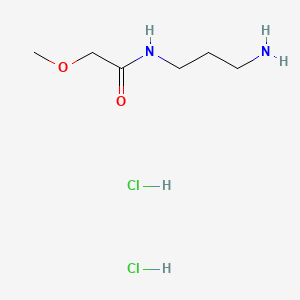
![4-(Aminomethyl)bicyclo[2.1.1]hexane-2-carbonitrile hydrochloride](/img/structure/B13452355.png)

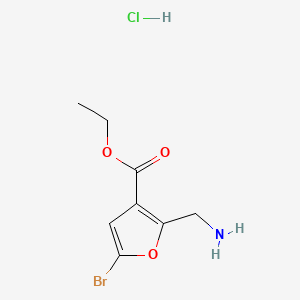
![3,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine](/img/structure/B13452366.png)
